molecular formula C12H8O3 B11900597 8-Methyl-4H-furo[3,2-c][1]benzopyran-4-one CAS No. 194659-65-9

8-Methyl-4H-furo[3,2-c][1]benzopyran-4-one

Cat. No.: B11900597
CAS No.: 194659-65-9
M. Wt: 200.19 g/mol
InChI Key: QAMGNFWLXLGSIK-UHFFFAOYSA-N
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Description

8-METHYL-4H-FURO[3,2-C]CHROMEN-4-ONE is a heterocyclic compound featuring a chromen-4-one scaffold fused with a furan ring. This compound is known for its diverse biological properties and significant applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the efficient synthetic routes for 8-METHYL-4H-FURO[3,2-C]CHROMEN-4-ONE involves the Lewis acid-catalyzed formal [3 + 2] annulation of 4-hydroxycoumarins with β-nitroalkenes. This reaction proceeds via a cascade of Michael addition, nucleophilic addition, and elimination in the presence of Yb(OTf)3, forming two new σ (C–C and C–O) bonds .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the described synthetic route provides a practical and efficient method for its fabrication, which could be adapted for larger-scale production .

Chemical Reactions Analysis

Types of Reactions: 8-METHYL-4H-FURO[3,2-C]CHROMEN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the furan or chromenone rings.

    Substitution: Substitution reactions can occur at various positions on the furan or chromenone rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

8-METHYL-4H-FURO[3,2-C]CHROMEN-4-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action

Properties

CAS No.

194659-65-9

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

8-methylfuro[3,2-c]chromen-4-one

InChI

InChI=1S/C12H8O3/c1-7-2-3-10-9(6-7)11-8(4-5-14-11)12(13)15-10/h2-6H,1H3

InChI Key

QAMGNFWLXLGSIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C3=C2OC=C3

Origin of Product

United States

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